molecular formula C12H13NO4 B12504749 3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid

3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid

Cat. No.: B12504749
M. Wt: 235.24 g/mol
InChI Key: ISPFRDAWONQRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a prop-2-enamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and acrylamide.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with acrylamide in the presence of a base such as sodium hydroxide to form the intermediate product.

    Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The enamido group can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Ethers or esters

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-(prop-2-enamido)butanoic acid
  • 3-(4-Hydroxyphenyl)-2-(prop-2-enamido)pentanoic acid

Uniqueness

3-(4-Hydroxyphenyl)-2-(prop-2-enamido)propanoic acid is unique due to its specific structural features, such as the combination of a hydroxyphenyl group and a prop-2-enamido group on a propanoic acid backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(prop-2-enoylamino)propanoic acid

InChI

InChI=1S/C12H13NO4/c1-2-11(15)13-10(12(16)17)7-8-3-5-9(14)6-4-8/h2-6,10,14H,1,7H2,(H,13,15)(H,16,17)

InChI Key

ISPFRDAWONQRSH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.